molecular formula C13H14ClFN2O2 B11925134 tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate

tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B11925134
M. Wt: 284.71 g/mol
InChI Key: IIRZFORDUHMAEF-UHFFFAOYSA-N
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Description

tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a chloromethyl group, and a fluorine atom attached to the benzimidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the chloromethyl group: This step involves the chloromethylation of the benzimidazole ring using reagents such as formaldehyde and hydrochloric acid.

    Esterification: The final step involves the esterification of the benzimidazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products Formed

  • Nucleophilic substitution

Properties

Molecular Formula

C13H14ClFN2O2

Molecular Weight

284.71 g/mol

IUPAC Name

tert-butyl 2-(chloromethyl)-5-fluorobenzimidazole-1-carboxylate

InChI

InChI=1S/C13H14ClFN2O2/c1-13(2,3)19-12(18)17-10-5-4-8(15)6-9(10)16-11(17)7-14/h4-6H,7H2,1-3H3

InChI Key

IIRZFORDUHMAEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)N=C1CCl

Origin of Product

United States

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